Cas no 1795493-56-9 (2-(azetidin-3-yl)acetamide hydrochloride)

2-(azetidin-3-yl)acetamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(azetidin-3-yl)acetamide hydrochloride
-
- MDL: MFCD28139517
- SMILES: Cl.NC(=O)CC1CNC1
2-(azetidin-3-yl)acetamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00804158-1g |
2-(azetidin-3-yl)acetamide hydrochloride |
1795493-56-9 | 98% | 1g |
¥5810.0 | 2023-04-01 | |
Chemenu | CM389408-250mg |
2-(azetidin-3-yl)acetamide hydrochloride |
1795493-56-9 | 95%+ | 250mg |
$376 | 2023-03-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554914-500mg |
2-(Azetidin-3-yl)acetamide hydrochloride |
1795493-56-9 | 98% | 500mg |
¥7293 | 2023-04-09 | |
Enamine | EN300-194172-0.25g |
2-(azetidin-3-yl)acetamide hydrochloride |
1795493-56-9 | 95% | 0.25g |
$281.0 | 2023-09-17 | |
Enamine | EN300-194172-2.5g |
2-(azetidin-3-yl)acetamide hydrochloride |
1795493-56-9 | 95% | 2.5g |
$1194.0 | 2023-09-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2172-1-100MG |
2-(azetidin-3-yl)acetamide hydrochloride |
1795493-56-9 | 95% | 100MG |
¥ 1,056.00 | 2023-04-14 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000724835-5g |
2-(azetidin-3-yl)acetamide hydrochloride |
1795493-56-9 | 95+% | 5g |
¥20888.00 | 2023-09-15 | |
Enamine | EN300-194172-0.5g |
2-(azetidin-3-yl)acetamide hydrochloride |
1795493-56-9 | 95% | 0.5g |
$443.0 | 2023-09-17 | |
1PlusChem | 1P01BHMC-250mg |
2-(azetidin-3-yl)acetamide hydrochloride |
1795493-56-9 | 95% | 250mg |
$348.00 | 2025-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2172-1-1g |
2-(azetidin-3-yl)acetamide hydrochloride |
1795493-56-9 | 95% | 1g |
¥4203.0 | 2024-04-23 |
2-(azetidin-3-yl)acetamide hydrochloride 関連文献
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
2-(azetidin-3-yl)acetamide hydrochlorideに関する追加情報
Introduction to 2-(azetidin-3-yl)acetamide hydrochloride (CAS No. 1795493-56-9) in Modern Chemical and Pharmaceutical Research
2-(azetidin-3-yl)acetamide hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1795493-56-9, is a compound of significant interest in the realm of chemical and pharmaceutical research. This zwitterionic derivative, featuring an azetidine ring fused with an acetamide moiety, has garnered attention due to its versatile structural framework and potential biological activities. The hydrochloride salt form enhances its solubility, making it a valuable candidate for further investigation in drug discovery and molecular pharmacology.
The structural motif of 2-(azetidin-3-yl)acetamide hydrochloride positions it as a promising scaffold for the development of novel therapeutic agents. The azetidine ring, a five-membered heterocycle with a nitrogen atom, is known for its ability to mimic natural amino acid structures, thereby facilitating interactions with biological targets. This feature has been exploited in the design of peptidomimetics, which are designed to emulate the binding properties of peptides without their inherent drawbacks, such as susceptibility to proteolytic degradation. The incorporation of an acetamide group further expands its pharmacophoric potential, allowing for modifications that can modulate bioactivity and pharmacokinetic properties.
In recent years, there has been a surge in research focused on peptidomimetics as alternatives to traditional peptide-based therapeutics. These mimetics offer improved stability, oral bioavailability, and reduced immunogenicity, making them attractive candidates for clinical development. 2-(azetidin-3-yl)acetamide hydrochloride exemplifies this trend, as its structure allows for the creation of derivatives with tailored biological activities. For instance, modifications at the nitrogen atom of the azetidine ring or the carbonyl group of the acetamide can introduce specific interactions with target proteins or enzymes.
One of the most compelling aspects of 2-(azetidin-3-yl)acetamide hydrochloride is its potential in modulating inflammatory pathways. Inflammatory processes are central to numerous diseases, including autoimmune disorders, cancer, and cardiovascular conditions. Researchers have identified that certain azetidine derivatives exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). The presence of the acetamide group in 2-(azetidin-3-yl)acetamide hydrochloride provides a platform for designing molecules that can selectively interact with these enzymes, thereby reducing inflammation without causing significant side effects.
Furthermore, the compound has shown promise in preclinical studies as a potential scaffold for antimicrobial agents. The unique structural features of 2-(azetidin-3-yl)acetamide hydrochloride allow it to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. This has led to investigations into its efficacy against multidrug-resistant strains of bacteria, a growing concern in global healthcare. The ability to design derivatives with enhanced binding affinity and reduced toxicity makes this compound a valuable asset in the fight against antibiotic resistance.
The solubility-enhancing effect of the hydrochloride salt form is another critical factor contributing to the appeal of 2-(azetidin-3-yl)acetamide hydrochloride. Poor solubility is a major hurdle in drug development, often limiting bioavailability and therapeutic efficacy. By converting the free base into its hydrochloride salt, researchers have improved solubility while maintaining or even enhancing bioactivity. This formulation allows for easier administration via various routes, including oral and intravenous delivery, broadening its potential applications.
Recent advances in computational chemistry and molecular modeling have further accelerated the exploration of 2-(azetidin-3-yl)acetamide hydrochloride's potential. These tools enable researchers to predict binding interactions with biological targets with high precision, facilitating the rapid design of novel derivatives. By leveraging virtual screening techniques, scientists can identify compounds that are likely to exhibit desired pharmacological properties before conducting costly wet-lab experiments. This approach has significantly reduced the time and resources required for drug discovery.
The versatility of 2-(azetidin-3-yl)acetamide hydrochloride extends beyond its applications in small-molecule drug development. It has also been explored as a building block for larger peptidomimetic libraries used in high-throughput screening campaigns. These libraries provide researchers with a diverse set of compounds that can be rapidly tested for biological activity across multiple targets. The ability to generate structurally diverse derivatives from a single scaffold makes 2-(azetidin-3-yl)acetamide hydrochloride an invaluable resource in medicinal chemistry.
In conclusion,2-(azetidin-3-yl)acetamide hydrochloride (CAS No. 1795493-56-9) represents a significant advancement in chemical and pharmaceutical research due to its unique structural features and potential biological activities. Its role as a scaffold for peptidomimetics has opened new avenues for drug discovery, particularly in modulating inflammatory pathways and combating antibiotic resistance. The enhanced solubility provided by its hydrochloride salt form further enhances its therapeutic potential by facilitating various routes of administration. As computational methods continue to evolve,the exploration of this compound will undoubtedly yield even more innovative applications,contributing to advancements in human health and disease treatment.
1795493-56-9 (2-(azetidin-3-yl)acetamide hydrochloride) Related Products
- 1805197-81-2(2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridine)
- 2137994-24-0(5-cyclohexyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol)
- 1531794-42-9((4-fluoro-2-methoxyphenyl)methyl(methyl)amine)
- 1806168-76-2(Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate)
- 130193-89-4(benzyl (3R)-oxolane-3-carboxylate)
- 1020944-29-9(Ethanimidamide, 2-[(3,4-dimethylphenyl)thio]-)
- 925394-68-9(3-{[4-(2-Phenylethenesulfonyl)piperazin-1-yl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione)
- 1147191-02-3(sodium 4-(4-chloro-3-methylphenoxy)methylbenzoate)
- 1564452-03-4(4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride)
- 2097932-78-8(4-(2,5-dioxopyrrolidin-1-yl)-N-2-(furan-2-yl)-2-(thiophen-3-yl)ethylbenzene-1-sulfonamide)
